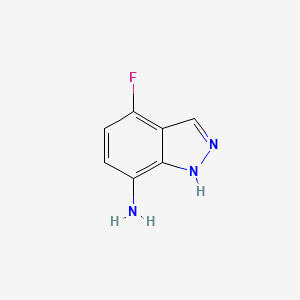

4-fluoro-1H-indazol-7-amine

Description

BenchChem offers high-quality 4-fluoro-1H-indazol-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-1H-indazol-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1H-indazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFIZWATXFSGMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363405 | |

| Record name | 4-fluoro-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866144-03-8 | |

| Record name | 4-fluoro-1H-indazol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-1H-indazol-7-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4-fluoro-1H-indazol-7-amine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of a plausible synthetic route for 4-fluoro-1H-indazol-7-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a multi-step process, commencing with the formation of the core 4-fluoro-1H-indazole scaffold, followed by regioselective nitration and subsequent reduction to yield the target amine. This document offers detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to aid in its practical implementation.

Synthetic Strategy Overview

The synthesis of 4-fluoro-1H-indazol-7-amine is approached through a three-step sequence:

-

Formation of the Indazole Core : Synthesis of 4-fluoro-1H-indazole from commercially available 3-fluoro-2-methylaniline. This involves an initial acetylation to protect the amine, followed by an intramolecular cyclization via diazotization to form the indazole ring, and subsequent deprotection.

-

Regioselective Nitration : Introduction of a nitro group at the C7 position of the 4-fluoro-1H-indazole ring through electrophilic aromatic substitution using a nitrating mixture of sulfuric and nitric acid.

-

Reduction to the Target Amine : Conversion of the 7-nitro group to the desired 7-amino functionality via catalytic hydrogenation.

This strategy is designed to build the complexity of the molecule in a controlled manner, leveraging established and reliable chemical transformations.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthetic route, including molecular weights, and expected yields for each step.

| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Yield (%) |

| 1a | 3-Fluoro-2-methylaniline | N-(3-fluoro-2-methylphenyl)acetamide | 167.18 | ~90% |

| 1b | N-(3-fluoro-2-methylphenyl)acetamide | 1-Acetyl-4-fluoro-1H-indazole | 178.16 | ~75% |

| 1c | 1-Acetyl-4-fluoro-1H-indazole | 4-Fluoro-1H-indazole | 136.13 | ~95% |

| 2 | 4-Fluoro-1H-indazole | 4-Fluoro-7-nitro-1H-indazole | 181.12 | ~70% |

| 3 | 4-Fluoro-7-nitro-1H-indazole | 4-Fluoro-1H-indazol-7-amine | 151.14 | >90% |

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-1H-indazole

This step is adapted from the synthesis of similarly substituted indazoles.[1][2]

1a. Acetylation of 3-Fluoro-2-methylaniline

-

In a 250 mL three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoro-2-methylaniline (12.5 g, 0.1 mol) in 100 mL of ethyl acetate.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (10.2 g, 0.1 mol) dropwise to the stirred solution, maintaining the temperature below 5°C.

-

After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes.

-

Remove the solvent under reduced pressure to obtain N-(3-fluoro-2-methylphenyl)acetamide as a solid, which can be used in the next step without further purification.

1b. Cyclization to 1-Acetyl-4-fluoro-1H-indazole

-

In a 500 mL three-necked flask, suspend the crude N-(3-fluoro-2-methylphenyl)acetamide (16.7 g, 0.1 mol) in 200 mL of toluene.

-

Add acetic acid (7.8 g) to the suspension.

-

Heat the mixture to 110°C.

-

Slowly add isoamyl nitrite (15.2 g, 0.13 mol) dropwise, maintaining the reaction temperature at 110°C.

-

After the addition, continue to stir the reaction mixture at 110°C for 3 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and concentrate it to dryness under reduced pressure.

-

The crude product, 1-acetyl-4-fluoro-1H-indazole, can be purified by recrystallization from a suitable solvent system like ethanol/water.

1c. Deprotection to 4-Fluoro-1H-indazole

-

Dissolve the crude 1-acetyl-4-fluoro-1H-indazole (17.8 g, 0.1 mol) in a mixture of methanol (100 mL) and water (50 mL).

-

Add potassium carbonate (20.7 g, 0.15 mol) to the solution.

-

Stir the mixture at room temperature for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, add 200 mL of water and stir for 30 minutes.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 4-fluoro-1H-indazole.

Step 2: Nitration of 4-Fluoro-1H-indazole

This procedure is based on standard nitration methods for indazoles.[3]

-

Caution: This reaction is highly exothermic and should be performed with extreme care in a well-ventilated fume hood.

-

In a 250 mL three-necked flask, add concentrated sulfuric acid (50 mL) and cool it to 0°C in an ice-salt bath.

-

Slowly and portion-wise, add 4-fluoro-1H-indazole (6.8 g, 0.05 mol) to the cold sulfuric acid, ensuring the temperature is maintained between 0-5°C.

-

In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (3.5 mL, ~0.055 mol) to concentrated sulfuric acid (15 mL) at 0°C.

-

Add the nitrating mixture dropwise to the solution of 4-fluoro-1H-indazole, keeping the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at 0-5°C for 2 hours.

-

Carefully pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A precipitate will form.

-

Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product to obtain 4-fluoro-7-nitro-1H-indazole.

Step 3: Reduction of 4-Fluoro-7-nitro-1H-indazole

This step utilizes catalytic hydrogenation, a clean and efficient method for nitro group reduction.[4]

-

In a hydrogenation vessel, dissolve 4-fluoro-7-nitro-1H-indazole (9.05 g, 0.05 mol) in 150 mL of ethanol.

-

Add 10% palladium on carbon (Pd/C) catalyst (0.9 g, 10 wt%).

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., to 50 psi) and stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the final product, 4-fluoro-1H-indazol-7-amine. The product can be further purified by recrystallization if necessary.

Visualized Workflow and Pathways

The following diagrams illustrate the overall synthetic workflow.

References

An Overview of 4-fluoro-1H-indazol-7-amine and the Broader Significance of the Indazole Scaffold in Research and Development

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical properties and synthesis of 4-fluoro-1H-indazol-7-amine. However, it is important to note that publicly available scientific literature and databases contain limited specific experimental data for this particular compound. While its existence is confirmed through chemical supplier listings, in-depth characterization, detailed experimental protocols, and biological activity studies are not extensively reported.

Therefore, this document will provide the available identifying information for 4-fluoro-1H-indazol-7-amine and, to offer a valuable resource, will also present a broader overview of the chemical properties and synthetic methodologies for the indazole core, with a focus on closely related, well-documented fluorinated indazole derivatives. This approach aims to provide a foundational understanding that can inform research and development efforts involving novel indazole compounds.

4-fluoro-1H-indazol-7-amine: Core Chemical Identity

While detailed experimental data is scarce, the fundamental chemical identity of 4-fluoro-1H-indazol-7-amine has been established.

| Property | Value | Source |

| CAS Number | 866144-03-8 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆FN₃ | [2][5] |

| Molecular Weight | 151.14 g/mol | [2] |

| Purity | Typically ≥98% | [1] |

| Storage | Temperature controlled, not more than 30°C | [1] |

The Indazole Scaffold: A Privileged Structure in Medicinal Chemistry

Indazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in drug discovery and materials science.[6] The indazole ring system, an aromatic bicyclic structure composed of a benzene ring fused to a pyrazole ring, serves as a versatile scaffold.[6] Its derivatives are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[6][7][8] Several FDA-approved drugs, such as the kinase inhibitors pazopanib and axitinib, feature the indazole core, highlighting its clinical importance.[6]

The introduction of a fluorine atom, as seen in 4-fluoro-1H-indazol-7-amine, can significantly modulate the physicochemical and biological properties of the parent molecule. Fluorine substitution can enhance metabolic stability, improve binding affinity to target proteins, and alter pharmacokinetic profiles.

Synthesis of Substituted Indazoles: General Methodologies

The following diagram illustrates a generalized workflow for the synthesis of an amino-indazole derivative from a substituted fluorobenzonitrile, a common strategy in the synthesis of this class of compounds.

Representative Experimental Protocol: Synthesis of 7-fluoro-1H-indazol-3-amine from 2,3-difluorobenzonitrile

As an illustrative example, the synthesis of the related isomer, 7-fluoro-1H-indazol-3-amine, is reported to proceed via the reaction of 2,3-difluorobenzonitrile with hydrazine hydrate.[9]

Materials:

-

2,3-difluorobenzonitrile

-

Hydrazine hydrate

-

n-Butanol

Procedure:

-

2,3-difluorobenzonitrile (10.0 g, 71.9 mmol) is dissolved in n-butanol (200 mL).[9]

-

Hydrazine hydrate (70.0 mL, 1440 mmol) is added dropwise to the solution under a nitrogen atmosphere.[9]

-

The reaction mixture is then heated to 150°C and refluxed for 10 hours.[9]

-

Following the reaction, standard work-up and purification procedures would be employed to isolate the desired product.

Biological Activity of Related Indazole Derivatives

While no specific biological activity has been reported for 4-fluoro-1H-indazol-7-amine, numerous studies have highlighted the therapeutic potential of other amino-indazole derivatives. For instance, a series of 1H-indazole-3-amine derivatives have been synthesized and evaluated for their antitumor activities against various human cancer cell lines.[7] One promising compound from this series demonstrated a significant inhibitory effect against the K562 chronic myeloid leukemia cell line, with an IC₅₀ value of 5.15 µM.[7][11] The mechanism of action for this compound was linked to the induction of apoptosis and cell cycle arrest, potentially through the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway.[7][11]

The following diagram depicts a simplified representation of a potential signaling pathway affected by certain anti-cancer indazole derivatives, as suggested by the literature.

Conclusion and Future Directions

4-fluoro-1H-indazol-7-amine represents a chemical entity with potential for further investigation, given the established importance of the fluorinated indazole scaffold. While the current body of public knowledge on this specific isomer is limited, the well-documented synthetic routes and diverse biological activities of related indazole derivatives provide a strong foundation for future research.

For scientists and drug development professionals, the exploration of 4-fluoro-1H-indazol-7-amine and other novel indazole analogues may yield new therapeutic agents or valuable molecular probes. Future work should focus on developing and publishing detailed synthetic protocols, comprehensive characterization of physicochemical properties, and thorough evaluation of biological activity. Such efforts will be crucial in unlocking the full potential of this and other promising indazole derivatives.

References

- 1. zhiyan1.lookchem.com [zhiyan1.lookchem.com]

- 2. 866144-03-8 | 4-fluoro-1H-indazol-7-amina | 4-fluoro-1H-indazol-7-amine - Capot Químico [capotchem.com]

- 3. 1H-indazol-7-amine| Ambeed [ambeed.com]

- 4. 866144-03-8 | 4-Fluoro-1H-indazol-7-amine - Moldb [moldb.com]

- 5. 1780425-08-2 | 6-Fluoro-1H-indazol-7-amine | Amines | Ambeed.com [ambeed.com]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1H-Indazol-3-amine,7-fluoro-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 10. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper on 4-fluoro-1H-indazol-7-amine and Related Isomers

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of 4-fluoro-1H-indazol-amine Isomers with a Focus on Sourcing and Synthetic Accessibility

Executive Summary

This document addresses the inquiry regarding 4-fluoro-1H-indazol-7-amine. An extensive search of chemical databases and scientific literature reveals that a specific CAS (Chemical Abstracts Service) number for 4-fluoro-1H-indazol-7-amine is not publicly registered. This indicates that the compound is not a commercially available reagent and has limited to no representation in published scientific literature, precluding the development of a detailed technical guide on its specific properties and associated experimental protocols at this time.

However, several positional isomers of this compound are well-documented and available. This whitepaper provides a comparative technical overview of these related, accessible isomers, which serve as crucial structural motifs in medicinal chemistry. The data presented herein is intended to guide researchers in selecting viable alternative scaffolds for drug discovery programs.

Isomer Identification and CAS Numbers

While 4-fluoro-1H-indazol-7-amine remains elusive, the following isomers are characterized and cataloged:

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-fluoro-1H-indazol-3-amine | 404827-78-7 | C₇H₆FN₃ | 151.14 |

| 4-fluoro-1H-indazol-6-amine | 885520-07-0 | C₇H₆FN₃ | 151.14 |

| 1H-indazol-7-amine (unfluorinated parent) | 21443-96-9 | C₇H₇N₃ | 133.15 |

| 4-fluoro-1H-indazole (amine-free parent) | 341-23-1 | C₇H₅FN₂ | 136.13 |

Data sourced from multiple chemical supplier databases and PubChem.[1][2][3][4]

The absence of a CAS number for the 7-amino isomer suggests it may be a novel compound or an intermediate that has not been synthesized or isolated on a scale requiring registration.

Physicochemical Properties of Documented Isomers

The properties of available isomers provide a baseline for predicting the characteristics of the target compound.

| Compound | Purity | Storage Conditions |

| 4-fluoro-1H-indazol-3-amine | ≥98% | 4°C, protect from light |

| 4-fluoro-1H-indazol-6-amine | ≥96% | 4°C, protect from light |

Data compiled from ChemScene.[1][4]

Synthesis and Experimental Protocols

Detailed experimental protocols are not available for the specific 7-amino target. However, general synthetic routes to the indazole core and its amino-substituted derivatives are well-established. These methods typically involve the cyclization of appropriately substituted fluorinated benzonitriles or anilines.

General Synthesis of 3-Aminoindazoles from o-Fluorobenzonitriles

A prevalent method for synthesizing 3-aminoindazoles involves the reaction of an ortho-fluorobenzonitrile derivative with hydrazine hydrate.[5][6] This process is a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization.

Experimental Workflow: Synthesis of 3-Aminoindazoles

Below is a generalized workflow diagram for the synthesis of 3-aminoindazoles, a common structural class among the documented isomers.

References

- 1. chemscene.com [chemscene.com]

- 2. scbt.com [scbt.com]

- 3. 1H-indazol-7-amine | C7H7N3 | CID 88901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 4-fluoro-1H-indazol-7-amine: Molecular Structure, Synthesis, and Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, proposed synthesis, and potential biological relevance of 4-fluoro-1H-indazol-7-amine. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and presents a scientifically grounded projection of its properties and potential applications based on analogous compounds.

Molecular Structure and Identification

4-fluoro-1H-indazol-7-amine is a fluorinated derivative of the indazole heterocyclic system. The presence of the fluorine atom and the amino group at specific positions on the indazole core is expected to significantly influence its chemical properties and biological activity.

Below is a summary of the key identifiers for 4-fluoro-1H-indazol-7-amine.

| Identifier | Value |

| IUPAC Name | 4-fluoro-1H-indazol-7-amine |

| CAS Number | 866144-03-8 |

| Molecular Formula | C₇H₆FN₃ |

| Molecular Weight | 151.14 g/mol |

| Canonical SMILES | C1=C(C=C2C(=C1F)NN=C2)N |

| InChI | InChI=1S/C7H6FN3/c8-5-2-1-4(9)6-3-10-11-7(6)5/h1-3H,9H2,(H,10,11) |

| InChIKey | Not readily available |

Below is a 2D chemical structure diagram of 4-fluoro-1H-indazol-7-amine generated using the DOT language.

Caption: 2D structure of 4-fluoro-1H-indazol-7-amine.

Proposed Synthesis Protocol

The following proposed workflow starts from 2,6-difluoronitrobenzene and proceeds through nitration, reduction, diazotization, and cyclization steps.

Caption: Proposed synthesis workflow for 4-fluoro-1H-indazol-7-amine.

Detailed Methodologies for Key Proposed Steps:

-

Step 1: Nitration of 2,6-difluoronitrobenzene:

-

Reagents: Fuming nitric acid, concentrated sulfuric acid.

-

Procedure: 2,6-difluoronitrobenzene is added dropwise to a cooled mixture of fuming nitric acid and concentrated sulfuric acid. The reaction mixture is stirred at a controlled temperature (e.g., 0-10 °C) until the reaction is complete, as monitored by TLC or GC-MS. The mixture is then carefully poured onto ice, and the precipitated product, 1,3-difluoro-2,4-dinitrobenzene, is collected by filtration, washed with water, and dried.

-

-

Step 2: Selective Reduction of 1,3-difluoro-2,4-dinitrobenzene:

-

Reagents: Sodium sulfide (Na₂S) or other selective reducing agents.

-

Procedure: 1,3-difluoro-2,4-dinitrobenzene is dissolved in a suitable solvent (e.g., ethanol/water mixture). A solution of sodium sulfide is added portion-wise, and the reaction is heated to reflux. The progress of the selective reduction of one nitro group is monitored. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer containing 2,4-difluoro-6-nitroaniline is dried and concentrated.

-

-

Step 3: Diazotization and Cyclization to form 4,6-difluoro-1H-indazole:

-

Reagents: Sodium nitrite (NaNO₂), a strong acid (e.g., HCl).

-

Procedure: 2,4-difluoro-6-nitroaniline is dissolved in an aqueous acidic solution and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. The reaction mixture is then gently warmed to promote intramolecular cyclization to form 4,6-difluoro-1H-indazole. The product can be extracted into an organic solvent.

-

-

Step 4: Nucleophilic Aromatic Substitution to yield 4-fluoro-1H-indazol-7-amine:

-

Reagents: Ammonia (or a protected amine equivalent like sodium amide) in a suitable solvent.

-

Procedure: 4,6-difluoro-1H-indazole is subjected to nucleophilic aromatic substitution with ammonia at elevated temperature and pressure in a sealed vessel. The fluorine atom at the 6-position is expected to be more susceptible to substitution by the amino group due to the electronic effects of the indazole ring system, yielding 4-fluoro-1H-indazol-7-amine. Purification would likely be achieved through column chromatography.

-

Potential Biological Activity and Signaling Pathway Involvement

While no specific biological data for 4-fluoro-1H-indazol-7-amine has been found, the indazole scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Many indazole-containing compounds have been investigated as potent inhibitors of various protein kinases that are crucial for cell signaling pathways controlling proliferation, differentiation, and survival.

A probable target for aminoindazole derivatives is the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. Aberrant FGFR signaling is a known driver in various cancers. The 1H-indazole-3-amine moiety, which is structurally related to the 7-amino isomer, is known to be an effective hinge-binding fragment for kinases.

The following diagram illustrates a generalized FGFR signaling pathway, which is a likely target for inhibition by indazole-based compounds.

Caption: Overview of the FGFR signaling cascade.

Upon binding of an FGF ligand, the FGFR dimerizes and becomes autophosphorylated, leading to the activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. These pathways culminate in the regulation of gene expression that governs critical cellular processes. A molecule like 4-fluoro-1H-indazol-7-amine could potentially act as an ATP-competitive inhibitor, binding to the kinase domain of FGFR and preventing the downstream signaling events that drive oncogenesis.

Conclusion and Future Directions

4-fluoro-1H-indazol-7-amine represents an intriguing, yet underexplored, molecule with significant potential in the field of medicinal chemistry. Based on the well-documented biological activities of related aminoindazoles, it is a promising candidate for investigation as a kinase inhibitor, particularly targeting the FGFR signaling pathway.

Future research should focus on:

-

The development and optimization of a reliable synthetic route to produce 4-fluoro-1H-indazol-7-amine in sufficient quantities for further study.

-

Comprehensive characterization of the compound using modern spectroscopic techniques (NMR, IR, MS) and determination of its physicochemical properties.

-

In vitro screening against a panel of protein kinases to identify its primary biological targets and determine its potency and selectivity.

-

Elucidation of its mechanism of action and its effects on relevant signaling pathways in cellular models.

This technical guide serves as a foundational resource to stimulate and guide further research into this promising compound.

A Technical Guide to 4-Fluoro-1H-indazol-7-amine: Synthesis, Properties, and Potential as a Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-fluoro-1H-indazol-7-amine, a fluorinated indazole derivative with significant potential in medicinal chemistry and drug development. The indazole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of fluorine and amine moieties can significantly modulate a compound's physicochemical properties and biological activity. This document details the chemical properties, a putative synthesis protocol, and explores its potential mechanism of action as a kinase inhibitor, including its interaction with key signaling pathways implicated in cancer, such as kinase signaling cascades and the p53/MDM2 pathway. Detailed experimental protocols for relevant biological assays are also provided to facilitate further research and development.

Introduction

Indazole derivatives are a class of heterocyclic compounds that have garnered substantial interest in the pharmaceutical industry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The indazole core can act as a bioisostere for purines, enabling competitive binding to the ATP-binding site of kinases.[2] The strategic incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and cell permeability, while an amino group provides a key site for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. 4-Fluoro-1H-indazol-7-amine (CAS No. 866144-03-8) is a promising scaffold for the development of novel therapeutics, particularly in the realm of oncology.[3][4]

Chemical and Physical Properties

The fundamental properties of 4-fluoro-1H-indazol-7-amine are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Reference |

| IUPAC Name | 4-Fluoro-1H-indazol-7-amine | [5][6] |

| CAS Number | 866144-03-8 | [5][6] |

| Molecular Formula | C₇H₆FN₃ | [5][6] |

| Molecular Weight | 151.14 g/mol | [5][6] |

| Appearance | Typically a powder | [6] |

| Purity | ≥98% (Commercially available) | [6] |

| Storage | Store at 2-8°C, protect from light. | [7] |

Synthesis Protocol

Proposed Synthesis of 4-Fluoro-1H-indazol-7-amine

This proposed two-step synthesis starts from 2-fluoro-6-nitroaniline, proceeding through a diazotization followed by an intramolecular cyclization.

Step 1: Diazotization of 2-fluoro-6-nitroaniline

-

Dissolve 2-fluoro-6-nitroaniline (1.0 eq) in a suitable solvent such as a mixture of acetic acid and propionic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization

-

To the solution containing the diazonium salt, slowly add a reducing agent, such as stannous chloride (SnCl₂) (3.0 eq) dissolved in concentrated hydrochloric acid, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 4-fluoro-1H-indazol-7-amine.

Biological Activity and Potential Mechanism of Action

Indazole derivatives are well-documented as potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[8] The structural similarity of the indazole core to the purine ring of ATP allows these compounds to function as ATP-competitive inhibitors.

Kinase Inhibition

4-Fluoro-1H-indazol-7-amine is a promising candidate for development as a kinase inhibitor. The indazole scaffold can form critical hydrogen bonds with the hinge region of the kinase active site, while the substituents at the 4- and 7-positions can be tailored to achieve selectivity and enhance potency against specific kinases.[2]

Potential Signaling Pathway Involvement

The anti-cancer effects of many kinase inhibitors are mediated through the modulation of critical signaling pathways. Given the established role of indazole derivatives as anti-proliferative agents, a likely mechanism of action for 4-fluoro-1H-indazol-7-amine involves the inhibition of a key oncogenic kinase, leading to downstream effects on cell cycle progression and apoptosis. One such critical pathway is the p53-MDM2 axis.[9] Inhibition of an upstream kinase that signals to MDM2 could lead to the stabilization and activation of the p53 tumor suppressor protein, resulting in cell cycle arrest and apoptosis.

Caption: Proposed mechanism of action for 4-fluoro-1H-indazol-7-amine.

Experimental Protocols

To facilitate the investigation of 4-fluoro-1H-indazol-7-amine's biological activity, the following detailed protocols for key in vitro assays are provided.

Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures the activity of a kinase by quantifying the amount of ADP produced during the enzymatic reaction.

Materials:

-

Purified kinase of interest

-

Kinase-specific substrate

-

ATP

-

4-Fluoro-1H-indazol-7-amine (test compound)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

White, opaque 96-well or 384-well plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of 4-fluoro-1H-indazol-7-amine in the kinase assay buffer.

-

Kinase Reaction:

-

In each well of the plate, add the kinase, substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding ATP. The final reaction volume is typically 5-25 µL.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

-

ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on cell viability and proliferation.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

4-Fluoro-1H-indazol-7-amine (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of 4-fluoro-1H-indazol-7-amine for a specified period (e.g., 48 or 72 hours). Include a vehicle-only control.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.[9]

Conclusion

4-Fluoro-1H-indazol-7-amine represents a valuable building block for the design and synthesis of novel kinase inhibitors with potential applications in cancer therapy. Its unique structural features provide a foundation for developing potent and selective drug candidates. The proposed synthesis and experimental protocols in this guide offer a framework for researchers to further explore the therapeutic potential of this promising compound and its derivatives. Future studies should focus on the synthesis and biological evaluation of a library of derivatives to establish a comprehensive structure-activity relationship and to identify lead compounds for in vivo studies.

References

- 1. reddit.com [reddit.com]

- 2. benchchem.com [benchchem.com]

- 3. Page loading... [guidechem.com]

- 4. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Activation of p53 by MDM2 antagonists can protect proliferating cells from mitotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Fluorinated Indazoles: A Technical Guide to a Privileged Scaffold in Drug Discovery

For Immediate Release

In the landscape of modern medicinal chemistry, the indazole nucleus has emerged as a "privileged scaffold," a molecular framework that consistently yields compounds with significant biological activity. The strategic incorporation of fluorine atoms into this scaffold has further amplified its therapeutic potential, leading to the discovery of novel drug candidates with enhanced potency, selectivity, and pharmacokinetic properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery of novel fluorinated indazole compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, offers a versatile platform for chemical modification.[1] The introduction of fluorine, an element with unique electronic properties, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its biological target.[2][3] This has made fluorinated indazoles a focal point in the quest for new treatments for a range of diseases, particularly cancer.[1][4][5][6]

Quantitative Insights: A Comparative Analysis of Biological Activity

The following tables summarize the in vitro biological activities of several recently developed fluorinated indazole compounds, highlighting their potency as inhibitors of various protein kinases and their anti-proliferative effects against cancer cell lines.

Table 1: Inhibitory Activity of Fluorinated Indazole Derivatives against Protein Kinases

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Compound 100 | FGFR1 | < 4.1 | [7] |

| FGFR2 | 2.0 ± 0.8 | [7] | |

| Compound 101 | FGFR1 | 69.1 ± 19.8 | [7] |

| Compound 102 | FGFR1 | 30.2 ± 1.9 | [7] |

| Compound 109 | EGFR T790M | 5.3 | [7] |

| EGFR | 8.3 | [7] | |

| Entrectinib (127) | ALK | 12 | [7] |

| Compound 123 | Aurora A | 26 | [7] |

| Aurora B | 15 | [7] | |

| Compound 52 | ROCK1 | 14 | [8] |

| Compound 30 | VEGFR-2 | 1.24 | [9] |

| Compound 22f | FLT3 | 0.941 | [10] |

| FLT3/D835Y | 0.199 | [10] |

Table 2: Anti-proliferative Activity of Fluorinated Indazole Derivatives

| Compound ID | Cell Line | IC50 (nM) | Reference |

| Compound 100 | KG1 | 25.3 ± 4.6 | [7] |

| SNU16 | 77.4 ± 6.2 | [7] | |

| Compound 2f | Various Cancer Cell Lines | 230 - 1150 | [5][11] |

| Compound 4 | HepG2 | ~290 | [12] |

| Compound 22f | MV4-11 | 0.26 (GI50) | [10] |

| Ba/F3 (FLT-D835Y) | 0.29 (GI50) | [10] | |

| Ba/F3 (FLT3-F691L) | 2.87 (GI50) | [10] |

Deciphering the Mechanism: Signaling Pathways and Experimental Workflows

The development of fluorinated indazole compounds often involves a systematic workflow, from initial design and synthesis to comprehensive biological evaluation. The following diagrams illustrate a typical experimental workflow and a key signaling pathway targeted by these compounds.

A significant number of fluorinated indazoles have been developed as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. The diagram below illustrates a simplified representation of a receptor tyrosine kinase (RTK) signaling pathway, a common target for these inhibitors.

Experimental Protocols: A Glimpse into the Methodology

The discovery and validation of these compounds rely on a suite of robust experimental techniques. Below are outlines of key methodologies frequently employed in the evaluation of fluorinated indazoles.

General Procedure for Synthesis of 1H-Indazoles via Cyclization

A common synthetic route to the indazole core involves the cyclization of o-haloaryl N-sulfonylhydrazones.[7]

-

Preparation of Arylhydrazones: An appropriately substituted arylhydrazine is reacted with an aldehyde or ketone to form the corresponding arylhydrazone.

-

Deprotonation and Ring Closure: The arylhydrazone is then treated with a base to facilitate deprotonation, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to yield the 1-aryl-1H-indazole.[7] Alternatively, copper-catalyzed cyclization of o-haloaryl N-sulfonylhydrazones provides a versatile approach to 1H-indazoles.[7]

In Vitro Kinase Inhibition Assay (Example: Fluorescence Anisotropy)

This assay is used to determine the potency of a compound in inhibiting a specific kinase.

-

Reagents and Setup: A reaction mixture is prepared containing the purified kinase, a fluorescently labeled substrate peptide, and ATP in a suitable buffer.

-

Compound Addition: The fluorinated indazole compound is added at varying concentrations.

-

Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.

-

Detection: The fluorescence anisotropy (or polarization) of the solution is measured. Phosphorylation of the substrate by the kinase leads to a change in its size and tumbling rate, resulting in a change in fluorescence anisotropy.

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated from the dose-response curve.

Cell Proliferation (MTT) Assay

This colorimetric assay is a standard method for assessing the anti-proliferative effects of a compound on cancer cells.

-

Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the fluorinated indazole compound for a specified duration (e.g., 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plates are incubated to allow viable cells to metabolize the MTT into a purple formazan product.

-

Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.[12]

The Future of Fluorinated Indazoles

The strategic incorporation of fluorine into the indazole scaffold continues to be a highly successful strategy in the development of novel therapeutic agents. The compounds highlighted in this guide represent just a fraction of the ongoing research in this vibrant area. As our understanding of disease biology deepens and synthetic methodologies become more sophisticated, we can anticipate the discovery of even more potent and selective fluorinated indazole-based drugs in the years to come.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 9. Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer Cell Proliferation by Inducing Apoptosis via DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-fluoro-1H-indazol-7-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the request for spectroscopic data (NMR and MS) for the compound 4-fluoro-1H-indazol-7-amine. Despite a comprehensive search of scientific literature, chemical databases, and supplier information, specific experimental Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-fluoro-1H-indazol-7-amine is not publicly available at this time.

To provide valuable comparative data for researchers in the field, this guide presents available spectroscopic information for a closely related isomer, 4-fluoro-1H-indazol-3-amine . It is crucial to note that while structurally similar, the spectroscopic data of this isomer will differ from that of 4-fluoro-1H-indazol-7-amine due to the different substitution pattern on the indazole ring.

Spectroscopic Data of the Isomer: 4-fluoro-1H-indazol-3-amine

While data for the target compound is elusive, ¹H NMR data has been reported for the 3-amino isomer. This information can serve as a useful reference for predicting the spectral characteristics of other fluoro-indazol-amine isomers.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for 4-fluoro-1H-indazol-3-amine

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not fully available |

A publicly available ¹H NMR spectrum for 3-amino-4-fluoro-1H-indazole exists but detailed peak assignments and coupling constants are not provided with the spectrum.[1]

Mass Spectrometry (MS) Data

No public mass spectrometry data was found for 4-fluoro-1H-indazol-3-amine or 4-fluoro-1H-indazol-6-amine during the comprehensive search. For a molecule with the formula C₇H₆FN₃, the expected exact mass would be approximately 151.0546 g/mol . High-resolution mass spectrometry (HRMS) would be essential to confirm this molecular formula.

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data for 4-fluoro-1H-indazol-3-amine are not available. However, the following provides a general methodology for the NMR and MS analysis of such compounds.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the analyte (e.g., a fluoro-indazol-amine derivative) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

-

Instrument Setup: The NMR spectra are typically acquired on a spectrometer operating at a proton frequency of 300 MHz or higher. Higher field strengths (e.g., 400, 500, or 600 MHz) provide better signal dispersion and resolution.

-

Data Acquisition:

-

¹H NMR: A standard proton experiment is run. Key parameters include the spectral width, number of scans, relaxation delay, and acquisition time. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

¹³C NMR: A proton-decoupled carbon experiment is performed to obtain singlets for each unique carbon atom. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

¹⁹F NMR: Given the fluorine substituent, a fluorine NMR experiment would be highly informative.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and integration of the signals.

General Protocol for Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent (e.g., methanol or acetonitrile). Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Ionization: In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce fragmentation of a selected precursor ion and analyze the resulting product ions.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel chemical compound, from synthesis to structural confirmation.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-depth Technical Guide on the Solubility of 4-fluoro-1H-indazol-7-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Solubility of 4-fluoro-1H-indazol-7-amine

4-fluoro-1H-indazol-7-amine is a fluorinated indazole derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation, and overall therapeutic efficacy. Understanding the solubility of 4-fluoro-1H-indazol-7-amine in a range of organic solvents is essential for its purification, crystallization, and the development of suitable dosage forms.

This technical guide outlines a systematic approach to determining the solubility of 4-fluoro-1H-indazol-7-amine, providing researchers with the necessary protocols to generate reliable and reproducible data.

Physicochemical Properties and Predicted Solubility Profile

Based on the structure of 4-fluoro-1H-indazol-7-amine, which contains a polar indazole ring, an amino group, and a fluorine atom, a qualitative solubility profile can be predicted. The presence of hydrogen bond donors (the amine and N-H of the indazole) and acceptors (the nitrogen atoms and the fluorine atom) suggests that it will be more soluble in polar organic solvents. Conversely, it is expected to have low solubility in non-polar solvents. For a related compound, 1H-indazol-4-amine, it is noted to be almost insoluble in water but soluble in organic solvents like ethanol and dimethylformamide[1].

A suggested list of organic solvents for testing, categorized by their polarity, is provided below.

Table 1: Recommended Organic Solvents for Solubility Testing

| Polarity | Solvent | Rationale for Inclusion |

| Polar Aprotic | Dimethylformamide (DMF) | Often a good solvent for polar, heterocyclic compounds. |

| Dimethyl sulfoxide (DMSO) | High dissolving power for a wide range of organic molecules. | |

| Acetonitrile (ACN) | Commonly used in chromatography and as a reaction solvent. | |

| Acetone | A less polar, but still effective solvent for many organics. | |

| Polar Protic | Methanol | Capable of hydrogen bonding, often used in crystallization. |

| Ethanol | Similar to methanol, a common solvent in pharmaceutical use. | |

| Isopropanol (IPA) | A slightly less polar alcohol. | |

| Non-Polar | Dichloromethane (DCM) | A common solvent for less polar compounds. |

| Toluene | A representative aromatic, non-polar solvent. | |

| Hexane | A classic non-polar solvent to establish a baseline. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

3.1. Materials and Equipment

-

4-fluoro-1H-indazol-7-amine (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical method for concentration determination.

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of 4-fluoro-1H-indazol-7-amine of known concentrations in a suitable solvent (one in which it is freely soluble, e.g., DMSO or a mobile phase component) to generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid 4-fluoro-1H-indazol-7-amine to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker (e.g., 25 °C) to agitate for a predetermined period (e.g., 24-48 hours) to reach equilibrium. It is advisable to conduct a preliminary experiment to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of 4-fluoro-1H-indazol-7-amine.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. The results are typically expressed in mg/mL or mol/L.

3.3. Data Presentation

The quantitative solubility data should be summarized in a clear and structured table for easy comparison.

Table 2: Solubility of 4-fluoro-1H-indazol-7-amine in Selected Organic Solvents at 25 °C (Template for Results)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) |

| Dimethylformamide (DMF) | ||

| Dimethyl sulfoxide (DMSO) | ||

| Acetonitrile (ACN) | ||

| Acetone | ||

| Methanol | ||

| Ethanol | ||

| Isopropanol (IPA) | ||

| Dichloromethane (DCM) | ||

| Toluene | ||

| Hexane |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of 4-fluoro-1H-indazol-7-amine.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the measured solubility of 4-fluoro-1H-indazol-7-amine and should be controlled during the experiment:

-

Temperature: Solubility is generally temperature-dependent.

-

Purity of the Compound and Solvent: Impurities can affect solubility.

-

Polymorphism: Different crystalline forms of a compound can have different solubilities.

-

pH of the Medium (for aqueous solutions): As an amine, the solubility of this compound in aqueous buffered solutions would be highly pH-dependent.

By following the detailed protocol and considering the influencing factors outlined in this guide, researchers can accurately determine the solubility of 4-fluoro-1H-indazol-7-amine in a variety of organic solvents, providing crucial data for its further development and application.

References

In-depth Technical Guide on the Theoretical Properties of 4-fluoro-1H-indazol-7-amine

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1] The introduction of fluorine atoms and amine groups can significantly modulate the physicochemical and pharmacological properties of the indazole scaffold. This document aims to provide a comprehensive theoretical guide to the properties of 4-fluoro-1H-indazol-7-amine, a specific, yet understudied, isomer.

Physicochemical Properties (Theoretical)

The physicochemical properties of 4-fluoro-1H-indazol-7-amine can be predicted by analyzing the properties of its parent molecule and related isomers. The presence of a fluorine atom at the 4-position is expected to increase lipophilicity (logP) and affect the electronic distribution within the aromatic system. The amine group at the 7-position will influence its basicity and potential for hydrogen bonding.

Table 1: Comparison of Calculated Physicochemical Properties of 4-fluoro-1H-indazol-7-amine and Related Compounds

| Property | 4-fluoro-1H-indazole[2][3] | 4-fluoro-1H-indazol-3-amine[4][5] | 1H-indazol-6-amine | 4-fluoro-1H-indazol-7-amine (Predicted) |

| Molecular Formula | C₇H₅FN₂ | C₇H₆FN₃ | C H N | C₇H₆FN₃ |

| Molecular Weight ( g/mol ) | 136.13 | 151.14 | 133.15 | 151.14 |

| logP | 1.70 | 1.28 | ~1.1 | ~1.5 - 1.8 |

| Topological Polar Surface Area (TPSA) (Ų) | 28.7 | 54.7 | 54.7 | ~54.7 |

| Hydrogen Bond Donors | 1 | 2 | 2 | 2 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 | 2 |

| pKa (Predicted) | ~13.2 (acidic N-H), ~1-2 (basic N) | ~13 (acidic N-H), ~3-4 (basic amino) | ~13 (acidic N-H), ~4-5 (basic amino) | ~12-13 (acidic N-H), ~3-4 (basic amino) |

Note: Predicted values for 4-fluoro-1H-indazol-7-amine are estimations based on the influence of the fluoro and amino substituents observed in related molecules.

Quantum Chemical Properties (Theoretical)

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and properties of molecules. While specific calculations for 4-fluoro-1H-indazol-7-amine are not available, we can infer its properties based on studies of similar indazole derivatives.[6][7][8]

The fluorine atom at the 4-position, being highly electronegative, will act as an electron-withdrawing group through the inductive effect, lowering the energy of the molecular orbitals. The amino group at the 7-position, conversely, is an electron-donating group through resonance, which will raise the energy of the highest occupied molecular orbital (HOMO). The interplay of these electronic effects will determine the molecule's reactivity, dipole moment, and spectroscopic characteristics.

Expected Quantum Chemical Features:

-

HOMO-LUMO Gap: The combination of an electron-withdrawing and an electron-donating group is expected to result in a relatively small HOMO-LUMO gap, which could be relevant for its optical and electronic properties.

-

Dipole Moment: The opposing electronic effects of the fluorine and amine groups are likely to result in a significant molecular dipole moment.

-

Electrostatic Potential: The electrostatic potential map would likely show a region of negative potential around the fluorine atom and the nitrogen atoms of the pyrazole ring, and a region of positive potential around the amine and N-H protons.

Proposed Synthesis and Characterization

A plausible synthetic route for 4-fluoro-1H-indazol-7-amine could be adapted from general methods for the synthesis of substituted indazoles.[9] A potential starting material would be a suitably substituted ortho-nitrofluorotoluene derivative.

Figure 1. A proposed synthetic workflow for 4-fluoro-1H-indazol-7-amine.

Experimental Characterization Workflow:

Once synthesized, the identity and purity of 4-fluoro-1H-indazol-7-amine would be confirmed using a standard battery of analytical techniques.

Figure 2. A standard experimental workflow for the purification and characterization of a novel compound.

Potential Biological Activity and Signaling Pathways

Many indazole derivatives exhibit their biological effects by acting as kinase inhibitors.[10] Given the structural similarities to known kinase inhibitors, it is plausible that 4-fluoro-1H-indazol-7-amine could also target specific kinases involved in cell signaling pathways relevant to cancer or inflammation.

Hypothetical Target Signaling Pathway:

Based on the activities of other aminoindazoles, a potential area of investigation would be its effect on receptor tyrosine kinase (RTK) signaling pathways, which are frequently dysregulated in cancer.

Figure 3. A hypothetical signaling pathway (MAPK/ERK) potentially targeted by 4-fluoro-1H-indazol-7-amine.

Conclusion

While specific experimental data on 4-fluoro-1H-indazol-7-amine is currently lacking, this technical guide provides a theoretical framework for its properties based on the well-established chemistry of related indazole derivatives. The predictions regarding its physicochemical properties, potential synthetic routes, and hypothetical biological targets offer a valuable starting point for researchers and drug development professionals interested in exploring this novel compound. Further experimental and computational studies are necessary to validate these theoretical considerations and fully elucidate the potential of 4-fluoro-1H-indazol-7-amine as a pharmacologically active agent.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. 4-Fluoroindazole | C7H5FN2 | CID 22477757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. scbt.com [scbt.com]

- 6. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. longdom.org [longdom.org]

- 8. Computational quantum chemistry, molecular docking, and ADMET predictions of imidazole alkaloids of Pilocarpus microphyllus with schistosomicidal properties | PLOS One [journals.plos.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 4-Fluoro-1H-Indazol-7-Amine as a Kinase Inhibitor

For research use only. Not for use in diagnostic procedures.

Introduction

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors developed for therapeutic use. Its ability to mimic the hinge-binding motif of ATP allows for potent and selective inhibition of various kinases. The strategic incorporation of fluorine atoms and amine groups can significantly enhance binding affinity, metabolic stability, and overall pharmacological properties. This document provides an overview of the application of fluorinated 1H-indazol-7-amine derivatives as kinase inhibitors, including representative data, experimental protocols, and relevant signaling pathways. While specific data for 4-fluoro-1H-indazol-7-amine is limited in publicly available literature, the information presented here is based on closely related fluorinated indazole and aminoindazole compounds and serves as a guide for researchers in this area.

Kinase Targets and Signaling Pathways

Indazole derivatives have been successfully developed to target a range of kinases implicated in cancer and other diseases. The 1H-indazol-3-amine structure, for example, is a known effective hinge-binding fragment.[1][2] Many marketed and clinical drugs for cancer treatment are based on the indazole scaffold.[1][2]

DOT script for a generalized receptor tyrosine kinase (RTK) signaling pathway, a common target for indazole-based inhibitors:

Caption: Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.

Quantitative Data

The following table summarizes the in-vitro potency of representative kinase inhibitors synthesized from or incorporating fluorinated and amino-indazole scaffolds. This data highlights the potential of this chemical class in generating highly active compounds against various kinase targets.

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |

| 1H-Indazol-3-amine Derivative | FGFR1 | < 4.1 | - | [3] |

| 1H-Indazol-3-amine Derivative | FGFR2 | 2.0 | - | [3] |

| 1H-Indazol-3-amine Derivative | Tie2 | 2.13 | - | [3] |

| 1H-Indazol-3-amine Derivative | VEGFR-2 | 3.45 | - | [3] |

| 1H-Indazol-3-amine Derivative | EphB4 | 4.71 | - | [3] |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | - | 14,300 | HCT116 | [4] |

| 1H-Indazole-3-amine Derivative (6o) | - | 5,150 | K562 | [1][2][5] |

Experimental Protocols

Protocol 1: In-Vitro Kinase Inhibition Assay (General)

This protocol describes a general method for determining the in-vitro potency of a test compound against a target kinase.

Materials:

-

Test Compound (e.g., 4-fluoro-1H-indazol-7-amine)

-

Recombinant Kinase

-

Kinase Substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection Reagent (e.g., ADP-Glo™, Z'-LYTE™)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

Add the diluted compound to the wells of a 384-well plate.

-

Add the recombinant kinase and substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (luminescence or fluorescence) using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the anti-proliferative activity of a test compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., K562, A549)[1]

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Test Compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the plate for 48-72 hours in a CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

DOT script for a typical experimental workflow for evaluating a kinase inhibitor:

Caption: Experimental Workflow for Kinase Inhibitor Evaluation.

Conclusion

Fluorinated 1H-indazol-7-amine derivatives represent a promising class of compounds for the development of novel kinase inhibitors. The inherent properties of the indazole scaffold, combined with the strategic placement of fluorine and amine substituents, provide a robust platform for generating potent and selective drug candidates. The protocols and data presented in these application notes serve as a valuable resource for researchers working to explore the therapeutic potential of this compound class.

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. 7-Fluoro-1H-indazol-3-amine|CAS 404827-60-7 [benchchem.com]

Application Notes and Protocols for 4-fluoro-1H-indazol-7-amine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique structural and electronic properties make it an excellent pharmacophore for interacting with a variety of biological targets, most notably protein kinases. Kinase deregulation is a hallmark of many diseases, particularly cancer, making kinase inhibitors a cornerstone of modern targeted therapy.

This document provides detailed application notes and protocols for the use of 4-fluoro-1H-indazol-7-amine in drug discovery. While this specific isomer is a relatively underexplored building block, its structural features—a fluorinated benzene ring and a reactive amino group—make it a highly attractive starting point for the synthesis of novel kinase inhibitors and other potential therapeutic agents. The fluorine atom can enhance binding affinity, metabolic stability, and cell permeability, while the amino group provides a versatile handle for chemical elaboration.

Due to the limited publicly available data specifically on 4-fluoro-1H-indazol-7-amine, this document will draw upon data and protocols from closely related and well-studied aminoindazole analogs to provide a comprehensive guide for its application in a drug discovery workflow.

Physicochemical Properties

While extensive experimental data for 4-fluoro-1H-indazol-7-amine is not widely published, its basic properties can be predicted or are available from chemical suppliers.

| Property | Value | Source |

| CAS Number | 866144-03-8 | [1] |

| Molecular Formula | C₇H₆FN₃ | [1] |

| Molecular Weight | 151.14 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Purity | Typically ≥97% | [1] |

Potential Applications in Drug Discovery

Based on the known activities of analogous compounds, 4-fluoro-1H-indazol-7-amine is a prime candidate for development as an inhibitor of various protein kinases implicated in cancer and other diseases. The 7-amino substitution offers a distinct vector for chemical modification compared to the more commonly explored 3-amino and 5-amino indazoles, potentially leading to novel intellectual property and inhibitor selectivity profiles.

Targeting Protein Kinases in Oncology

The indazole core is a common feature in numerous kinase inhibitors. Derivatives of 4-fluoro-1H-indazol-7-amine could be rationally designed to target a range of kinases, including but not limited to:

-

Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers. Indazole-based compounds have shown potent FGFR inhibitory activity.[2]

-

BCR-ABL: This fusion protein is the hallmark of chronic myeloid leukemia (CML). While existing inhibitors are effective, resistance mutations (like T315I) remain a challenge. Novel indazole scaffolds could overcome this resistance.[3]

-

Polo-like Kinase 4 (PLK4): As a central regulator of centriole duplication, PLK4 is a target in several cancer types. Indazole-based PLK4 inhibitors have been developed.[4]

-

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are associated with Parkinson's disease, and inhibitors based on the aminoindazole scaffold have been reported.[5]

The following table summarizes the inhibitory activities of some representative aminoindazole derivatives against various kinases, illustrating the potential of this chemical class.

| Compound Class | Target Kinase(s) | IC₅₀ Values | Cell Line | GI₅₀/IC₅₀ Values | Reference |

| 3-Amido-1H-indazole | FGFR4WT | 2.9 nM | Ba/F3 (FGFR4WT) | < 0.1 nM | [6] |

| 3-Amido-1H-indazole | FGFR4V550L | - | Ba/F3 (FGFR4V550L) | 0.3 nM | [6] |

| 3-Aminoindazole Derivative (AKE-72) | BCR-ABLWT | < 0.5 nM | K-562 | < 10 nM | [3] |

| 3-Aminoindazole Derivative (AKE-72) | BCR-ABLT315I | 9 nM | - | - | [3] |

| 1H-Indazole Derivative (C05) | PLK4 | < 0.1 nM | IMR-32 | 0.948 µM | [4] |

| 1H-Indazole Derivative (C05) | - | - | MCF-7 | 0.979 µM | [4] |

| 6-Fluoro-1H-indazol-3-amine Derivative | FGFR1 | < 4.1 nM | KG-1 | 25.3 nM | [2] |

| 6-Fluoro-1H-indazol-3-amine Derivative | FGFR2 | 2.0 nM | SNU-16 | 77.4 nM | [2] |

Experimental Protocols

The following protocols are representative methodologies for the synthesis, screening, and characterization of kinase inhibitors derived from 4-fluoro-1H-indazol-7-amine.

Protocol 1: Synthesis of 4-fluoro-1H-indazol-7-amine Derivatives

Once the core is obtained, the 7-amino group can be functionalized, for example, via amide bond formation, to generate a library of derivatives.

General Procedure for Amide Coupling:

-

To a solution of 4-fluoro-1H-indazol-7-amine (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM) at 0 °C, add a carboxylic acid (1.1 equivalents) and a coupling agent such as HATU (1.2 equivalents).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2-3 equivalents), to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide derivative.

Caption: General workflow for synthesizing a library of derivatives from 4-fluoro-1H-indazol-7-amine.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase inhibition.

Materials: